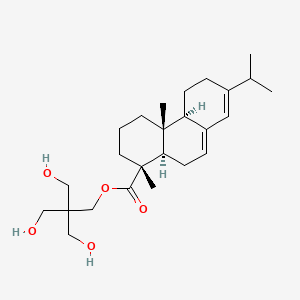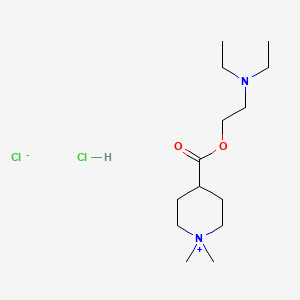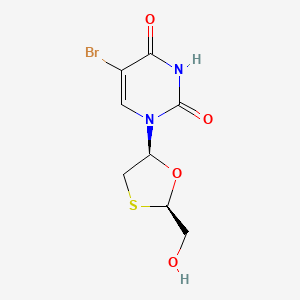
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- is a complex organic compound known for its applications in various industries. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, acetylamino, hydroxy, and azo functionalities, making it a versatile molecule in chemical synthesis and industrial applications .
Vorbereitungsmethoden
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Sulfonation: The amino-naphthalene derivative is then sulfonated to introduce sulfonic acid groups at the desired positions.
Acetylation and Hydroxylation: The amino groups are acetylated, and hydroxyl groups are introduced through specific reaction conditions.
Azo Coupling: The final step involves azo coupling with the appropriate diazonium salt to form the azo linkage.
Analyse Chemischer Reaktionen
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: It serves as a staining agent in biological assays, helping to visualize cellular components.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is employed in the production of optical brighteners and fluorescent dyes for textiles and paper
Wirkmechanismus
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance solubility, while the azo linkage and hydroxy groups facilitate binding to specific substrates. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound shares the naphthalene core and sulfonic acid groups but lacks the azo linkage and acetylamino group.
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis(sulfonyl)phenylazo: This compound has a similar structure but differs in the position and number of substituents.
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
3743-84-8 |
|---|---|
Molekularformel |
C21H22N4O14S4 |
Molekulargewicht |
682.7 g/mol |
IUPAC-Name |
5-acetamido-4-hydroxy-3-[[4-[methyl(2-sulfooxyethylsulfonyl)amino]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C21H22N4O14S4/c1-12(26)22-17-11-16(41(30,31)32)9-13-10-18(42(33,34)35)20(21(27)19(13)17)24-23-14-3-5-15(6-4-14)25(2)40(28,29)8-7-39-43(36,37)38/h3-6,9-11,27H,7-8H2,1-2H3,(H,22,26)(H,30,31,32)(H,33,34,35)(H,36,37,38) |
InChI-Schlüssel |
PFWJIAWRRDIXIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)N(C)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
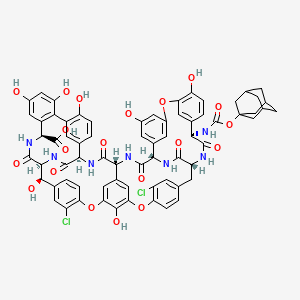

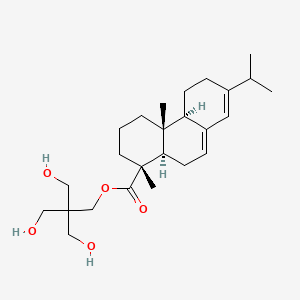

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
